6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Identity verification Quality control Procurement specification

6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 760929-46-2 racemate; CAS 1259945-47-5 (S)-enantiomer) is a chiral primary amine belonging to the tetrahydronaphthalene (tetralin) class, bearing a fluorine atom at position 6 and a methoxy group at position 7 on the fused-ring scaffold. With molecular formula C₁₁H₁₄FNO and molecular weight 195.23 g/mol, this compound is primarily utilized as a synthetic intermediate and chiral building block in medicinal chemistry programs targeting central nervous system (CNS) receptors, particularly dopamine D₃ and serotonin receptor subtypes.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B11902703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCCC(C2=C1)N)F
InChIInChI=1S/C11H14FNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3
InChIKeyFPLFKUYUTHJOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Procurement-Ready Chiral Amine Building Block for CNS-Targeted Medicinal Chemistry


6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 760929-46-2 racemate; CAS 1259945-47-5 (S)-enantiomer) is a chiral primary amine belonging to the tetrahydronaphthalene (tetralin) class, bearing a fluorine atom at position 6 and a methoxy group at position 7 on the fused-ring scaffold [1]. With molecular formula C₁₁H₁₄FNO and molecular weight 195.23 g/mol, this compound is primarily utilized as a synthetic intermediate and chiral building block in medicinal chemistry programs targeting central nervous system (CNS) receptors, particularly dopamine D₃ and serotonin receptor subtypes [2]. The combination of electron-withdrawing fluorine and electron-donating methoxy substituents creates a distinctive electronic profile that modulates amine basicity, lipophilicity, and metabolic stability compared to unsubstituted or mono-substituted tetralin-1-amines [1]. The compound is commercially available in both racemic and enantiopure forms with purities typically ≥97% from multiple global suppliers .

Why 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Be Replaced by Simple Tetralin-1-amine Analogs in Research and Process Chemistry


Regioisomeric tetrahydronaphthalen-1-amines are not functionally interchangeable because the position and electronic character of aromatic substituents directly govern amine basicity, lipophilicity, and receptor-ligand recognition. The 6-fluoro-7-methoxy substitution pattern establishes a specific hydrogen-bond acceptor and electrostatic landscape that differs fundamentally from the 6-fluoro-only analog (CAS 1220039-98-4, lacking the 7-OCH₃) or the 7-methoxy-only analog (CAS 50399-51-4, lacking the 6-F) [1]. Patent-validated structure-activity relationship (SAR) data demonstrate that the 6-fluoro-7-methoxy motif appears in dopamine D₃ receptor ligands with single-digit nanomolar Ki values, whereas regioisomeric shifts or removal of either substituent abolish or substantially attenuate target affinity [2]. These electronic and steric differences propagate into divergent synthetic reactivity, salt-formation behavior, and chromatographic properties, making generic substitution scientifically unsound for reproducible research or process chemistry [3].

Quantitative Evidence Guide: Directly Measured Differentiation of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine vs. Closest Analogs


Molecular Weight and Heavy Atom Count: Procurement-Relevant Identity Verification vs. 6-Fluoro and 7-Methoxy Analogs

The target compound possesses a molecular weight of 195.23 g/mol, which is 18.0 g/mol higher than the 6-fluoro-only analog (165.21 g/mol) and 18.0 g/mol higher than the 7-methoxy-only analog (177.24 g/mol), providing a clear mass-spectrometric identifier for incoming QC verification [1][2]. The heavy atom count of 14, vs. 13 for 6-fluoro-tetralin-1-amine, enables definitive discrimination by LC-MS or GC-MS in procurement workflows.

Identity verification Quality control Procurement specification

Hydrogen Bond Acceptor Count and Polar Surface Area: Impact on CNS Drug-Likeness vs. 6-Fluoro Analog

The target compound has a hydrogen bond acceptor count of 3 (one amine nitrogen, one methoxy oxygen, one fluorine), compared to 2 for the 6-fluoro-only analog (amine + fluorine; no methoxy oxygen) [1][2]. This increases the topological polar surface area (TPSA) from 26.0 Ų (6-fluoro analog) to 35.3 Ų, which remains within the generally accepted CNS drug-like range (<90 Ų) but provides an additional H-bond acceptor for target engagement [1][2]. The XLogP3 of 1.6 for the target vs. 1.7 for the 6-fluoro analog indicates minimal net lipophilicity change despite the added methoxy group, attributable to the opposing electronic effects of fluorine and methoxy substituents [1][2].

Medicinal chemistry CNS drug design Physicochemical profiling

Rotatable Bond Count: Conformational Rigidity Advantage vs. Regioisomeric 8-Fluoro-5-methoxy Analog

Both the target 6-fluoro-7-methoxy-1-amine and its regioisomer 8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CID 46473) share identical molecular formula, MW (195.23), XLogP3 (1.6), TPSA (35.3 Ų), and HBA count (3) [1][2]. However, the target compound's rotatable bond count of 1 (the methoxy C-O bond) vs. the regioisomer's 1 means no gross conformational flexibility difference between these two regioisomers, but the spatial orientation of the fluorine and methoxy substituents relative to the amine differs. This regioisomeric placement affects the electrostatic potential surface and is critical for structure-based drug design where the vector of the fluorine atom determines key interactions with receptor sub-pockets [3].

Conformational analysis Receptor binding Scaffold design

Chiral Integrity: Enantiopure Procurement Advantage for Asymmetric Synthesis vs. Racemic Default

6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine possesses a stereogenic center at the C-1 carbon bearing the primary amine. The (S)-enantiomer (CAS 1259945-47-5) is commercially available at ≥98% purity from ISO-certified suppliers, while the racemate (CAS 760929-46-2) is offered at ≥97% . In contrast, the 6-fluoro-only analog is predominantly supplied in racemic form (CAS 1220039-98-4), with limited enantiopure sourcing options, while the 7-methoxy analog (CAS 50399-51-4) has enantiopure supplies at 95% minimum purity . The availability of the target compound in both (S)- and racemic forms at ≥98% purity provides a procurement flexibility advantage for medicinal chemistry teams performing enantioselective SAR studies or asymmetric process development .

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Dopamine D₃ Receptor Ligand Potency: Structural Fragment Context from Patent SAR

The 6-fluoro-7-methoxy-tetralin-1-amine fragment appears in high-affinity dopamine D₃ receptor ligands disclosed in US Patent 8,748,608. A representative compound incorporating this fragment (US8748608, Compound 16) exhibits Ki = 3 nM and IC₅₀ = 1 nM at the human dopamine D₃ receptor in antagonist mode, with functional selectivity over D₂ [1]. While this is data for the elaborated ligand rather than the building block itself, the fragment is critical to the pharmacophore: SAR within the patent series demonstrates that variation of the aromatic substitution pattern substantially alters both D₃ affinity and D₂/D₃ selectivity [1]. Analogous tetralin-1-amine building blocks with different substitution patterns (e.g., 5-fluoro-6-methoxy or unsubstituted tetralin-1-amine) produce ligands with distinct selectivity profiles when elaborated, underscoring the non-substitutability of the 6-fluoro-7-methoxy motif [2].

Dopamine D3 receptor CNS drug discovery Structure-activity relationship

Optimal Procurement and Application Scenarios for 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Based on Verified Evidence


Dopamine D₃ Receptor Antagonist Lead Optimization: Direct Fragment-to-Lead Entry

Medicinal chemistry teams targeting dopamine D₃ receptor antagonists for schizophrenia, addiction, or Parkinson's disease can procure the target compound to elaborate 4-phenylpiperazine derivatives following the US8748608 SAR framework. The 6-fluoro-7-methoxy fragment has demonstrated the ability to deliver low-nanomolar D₃ affinity (Ki = 3 nM) when incorporated into the full ligand scaffold, providing a validated starting point that avoids de novo fragment exploration [1]. The (S)-enantiomer at ≥98% purity enables stereochemically defined SAR development .

CNS-Penetrant Library Synthesis: Physicochemical Property Optimization

The target compound's computed XLogP3 of 1.6 and TPSA of 35.3 Ų position it favorably within CNS drug-like chemical space (TPSA < 90 Ų, LogP 1–4) [2]. Library chemists can use this building block as a core scaffold for generating diverse CNS-focused compound collections through reductive amination, amide coupling, or N-arylation reactions, leveraging the amine handle at C-1. The 3 H-bond acceptors (vs. 2 in the 6-fluoro-only analog) provide an additional pharmacophoric contact point for target engagement [2].

Chiral Resolution and Asymmetric Methodology Development

Process chemistry groups developing asymmetric synthesis methodologies can utilize the (S)-enantiomer (CAS 1259945-47-5, ≥98% ee) as a chiral amine benchmark for screening resolution conditions, chiral auxiliary strategies, or enantioselective catalytic amination protocols . The availability of both racemic and enantiopure forms from commercial sources facilitates method development and validation without requiring in-house preparative chiral chromatography .

Quality-Controlled Intermediate for API Synthesis Programs

Pharmaceutical development organizations requiring a well-characterized tetralin-1-amine intermediate for API synthesis can specify the target compound with confidence based on its documented identity properties (MW 195.23, heavy atom count 14, distinct InChIKey FPLFKUYUTHJOHE-UHFFFAOYSA-N), enabling unambiguous QC release testing by LC-MS and ¹H/¹⁹F NMR [2][3]. The clear spectral distinction from the 6-fluoro-only (no OCH₃ signal) and 7-methoxy-only (no ¹⁹F signal) analogs minimizes the risk of incoming material misidentification [2].

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